

Health and safety data for 2-Ethylhexyl acrylate monomer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-ethylacrylate*

Cat. No.: *B1584767*

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of 2-Ethylhexyl Acrylate (2-EHA) Monomer

Authored by: Gemini, Senior Application Scientist Introduction: The Dichotomy of Utility and Hazard

2-Ethylhexyl acrylate (2-EHA), a colorless liquid with a characteristically sharp, musty odor, is a cornerstone monomer in the polymer industry.^{[1][2]} Its principal value lies in its role as a hydrophobic monomer that readily copolymerizes with other acrylic and vinyl monomers.^[3] This process is fundamental to the synthesis of high molecular weight copolymers used extensively in the production of pressure-sensitive adhesives, paints, coatings, textiles, and plastics.^{[4][5][6]} The branched, eight-carbon side chain of 2-EHA imparts critical properties to these polymers, including a very low glass transition temperature (T_g), which affords excellent low-temperature flexibility, softness, and tack.^[3]

However, the very reactivity that makes 2-EHA a valuable industrial intermediate also underlies its health and safety considerations. As with any reactive monomer, improper handling can lead to significant health risks and hazardous conditions.^[6] This guide provides a comprehensive technical overview of the health and safety data for 2-EHA, designed for researchers, scientists, and professionals who handle this chemical. It moves beyond a mere recitation of hazards to explain the toxicological underpinnings and the scientific rationale for safe handling protocols, ensuring a self-validating system of safety in the laboratory and industrial settings.

Part 1: Toxicological Profile

The toxicity of 2-EHA is primarily characterized by local effects at the point of contact—namely the skin, eyes, and respiratory system—rather than systemic organ toxicity.[6]

Acute Toxicity

2-EHA exhibits low acute toxicity via oral, dermal, and inhalation routes.[4] However, ingestion may cause gastrointestinal irritation, and high vapor concentrations can lead to central nervous system effects such as drowsiness and dizziness.[6][7][8]

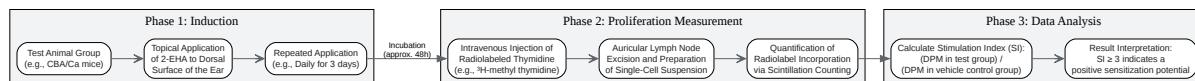
Table 1: Acute Toxicity Data for 2-Ethylhexyl Acrylate

Exposure Route	Species	Value	Reference
Oral LD ₅₀	Rat	4.4 - 12.8 g/kg	[1]
Oral LD ₅₀	Mouse	4.4 - >5.0 g/kg	[1]
Dermal LD ₅₀	Rabbit	7,522 mg/kg	[8]

| Inhalation LC₅₀ | Rat (8 hr) | > 1.19 mg/L (vapor) |[7] |

Irritation

Skin: Direct contact with liquid 2-EHA is a primary hazard, causing moderate to severe skin irritation characterized by redness, swelling, and pain.[6][7] Prolonged or repeated contact can lead to more severe effects, including skin burns.[7] The irritant effect is a critical precursor to other hazards; chronic irritation is believed to be the mechanism for skin tumor formation observed in some animal studies.[6]


Eyes: The liquid may cause slight to moderate, temporary eye irritation.[6][7] Corneal injury is considered unlikely.[7]

Respiratory Tract: Vapors and mists are irritating to the respiratory system.[6][9][10] Symptoms of excessive exposure can include irritation of the nose and throat, coughing, and, in severe cases, pulmonary edema (fluid in the lungs), the effects of which may be delayed.[7][11]

Sensitization

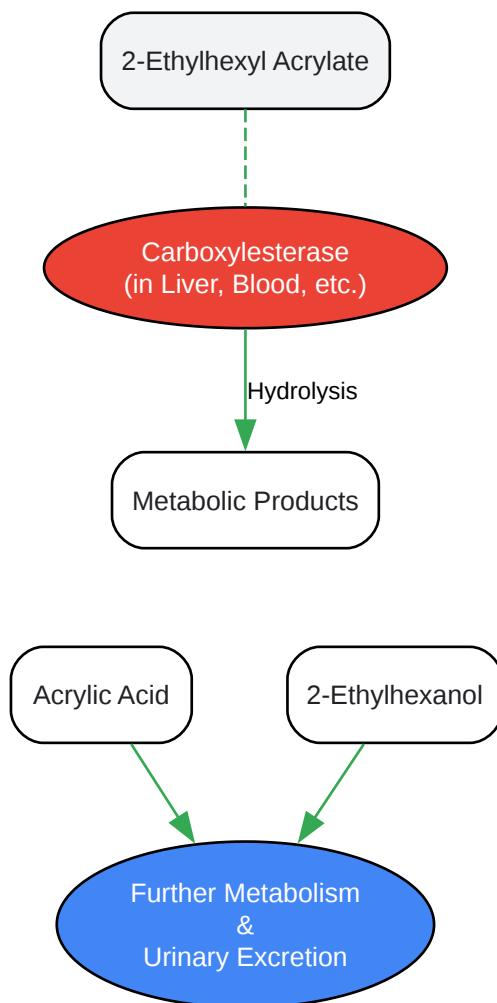
2-EHA is a well-documented skin sensitizer.[\[1\]](#)[\[12\]](#) This means that after an initial exposure, subsequent contact, even with a small amount, can trigger an allergic skin reaction (allergic contact dermatitis).[\[7\]](#)[\[11\]](#) This has been confirmed in both human case reports and standardized animal tests.[\[1\]](#)[\[7\]](#) There have been no reported cases of respiratory sensitization.[\[1\]](#)

The potential for a substance to cause skin sensitization is a critical toxicological endpoint evaluated during safety assessment. A common and authoritative method for this is the Murine Local Lymph Node Assay (LLNA). The causality of this experimental choice is to quantify the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical, which serves as a marker for the induction phase of sensitization.

[Click to download full resolution via product page](#)

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

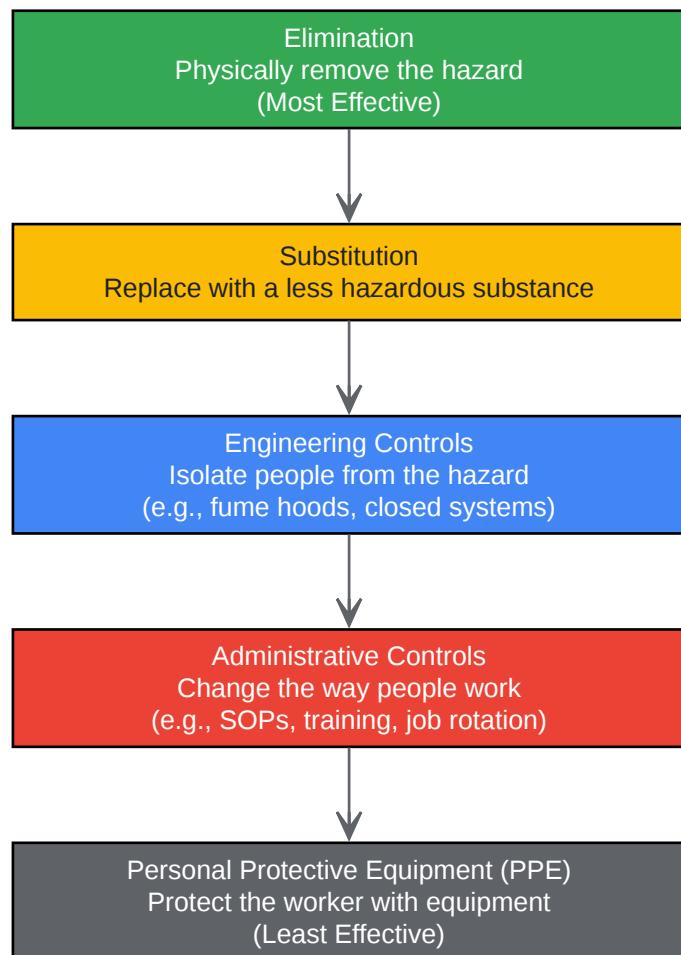

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2-ethylhexyl acrylate in Group 3: "not classifiable as to its carcinogenicity to humans."[\[1\]](#)[\[6\]](#)[\[13\]](#) While skin painting studies in animals have shown evidence of skin tumors, these are widely considered to be a secondary effect resulting from chronic irritation and tissue injury, rather than a direct genotoxic mechanism.[\[6\]](#)[\[7\]](#)

Genotoxicity/Mutagenicity: Based on available test data, 2-EHA is not expected to cause genetic effects and is not considered mutagenic.[\[4\]](#)[\[6\]](#)

Reproductive/Developmental Toxicity: 2-EHA is not associated with reproductive or developmental toxicity.^[4] Animal studies have shown no evidence of birth defects or adverse effects on reproductive organs.^[6]

Metabolism

Like other acrylate esters, 2-EHA is expected to be rapidly metabolized in the body.^[13] The primary metabolic pathway involves carboxylesterase-catalyzed hydrolysis to form acrylic acid and 2-ethylhexanol, which are then further metabolized and excreted.^[13]



[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of 2-EHA.

Part 2: Occupational Health and Safety

A robust safety culture is predicated on a hierarchy of controls, which prioritizes the most effective measures for risk reduction. This framework is essential for managing the risks associated with 2-EHA.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls for risk management.

Exposure Limits

While OSHA has not established a Permissible Exposure Limit (PEL) for 2-EHA, other organizations have set occupational exposure limits (OELs) to protect workers.[14][15]

Table 2: Occupational Exposure Limits for 2-EHA

Organization	Limit	Value	Reference
Germany (MAK)	8-hr TWA	5 ppm (38 mg/m ³)	[9]

| Manufacturer Rec. | TWA | 5 ppm | [15] |

Monitoring should be conducted in accordance with established analytical methods, such as OSHA PV2026, which involves sampling onto a coated charcoal tube and analysis by GC-FID. [14][15]

Safe Handling and Storage

The propensity of 2-EHA to polymerize violently is a significant handling and storage risk.[2][3] This reaction is exothermic and can lead to a rapid increase in heat and pressure, potentially causing container rupture.[16][17]

Protocol for Safe Storage:

- Inhibitor Maintenance: 2-EHA is stabilized with an inhibitor, typically hydroquinone monomethyl ether (MEHQ).[3][18] The inhibitor's effectiveness is critically dependent on the presence of dissolved oxygen.[5][16]
 - Causality: The inhibitor functions by reacting with and neutralizing free radicals. This process consumes the inhibitor. Oxygen acts to regenerate the inhibitor from its intermediate state, thus maintaining its ability to prevent polymerization.
- Atmosphere Control: NEVER store 2-EHA under an inert atmosphere (e.g., nitrogen).[3][5] The headspace in the storage container must contain air (5-21% oxygen) to maintain inhibitor effectiveness.[16]
- Temperature Control: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[19] The storage temperature should not exceed 35°C (95°F).[3]
- Material Compatibility: Use storage tanks and piping made of stainless steel or aluminum.[5] Avoid carbon steel, as corrosion can contaminate the product.[5]

- Inventory Management: Employ a strict "first-in, first-out" inventory principle to prevent overstorage.[\[5\]](#) For extended storage, replenishing dissolved oxygen by aeration may be necessary.[\[5\]](#)

Protocol for Safe Transfer:

- Grounding: Electrically bond and ground all containers and transfer equipment before use to prevent static discharge, which can be an ignition source.[\[5\]](#)[\[20\]](#)
- Ventilation: Use only in a well-ventilated area or under local exhaust ventilation (e.g., a chemical fume hood) to keep airborne concentrations below exposure limits.[\[7\]](#)[\[19\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves made of neoprene, nitrile rubber, or PVC.[\[19\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield.[\[9\]](#)[\[21\]](#)
 - Skin Protection: Wear protective clothing to prevent skin contact.[\[11\]](#)[\[19\]](#)
- Transfer Method: Never use air pressure to transfer the product.[\[7\]](#) Use appropriate pumps designed for flammable liquids.

Emergency Procedures

First Aid:

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or symptoms persist, seek medical attention.[\[7\]](#)[\[18\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[7\]](#)[\[18\]](#) Remove contaminated clothing and wash it before reuse.[\[7\]](#) If skin irritation or a rash occurs, get medical advice.[\[7\]](#)[\[19\]](#)
- Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[\[7\]](#)[\[18\]](#) Seek medical attention.[\[18\]](#)[\[19\]](#)

- Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9][18] Seek immediate medical attention.[9][18]

Spill Response:

- Isolate and Ventilate: Isolate the spill area and keep unnecessary personnel away.[7][19] Eliminate all ignition sources.[18] Ensure adequate ventilation.[7]
- Containment: Prevent the spill from entering sewers or waterways using barriers like sand or earth.[19]
- Absorption: Absorb the spilled liquid with an inert material (e.g., vermiculite, dry sand).[9][19]
- Collection: Collect the absorbed material into a covered, properly labeled container for disposal.[9][19]
- PPE: Responders must wear appropriate PPE, including respiratory protection and chemical-resistant clothing.[18][19]

Part 3: Environmental Considerations

2-EHA is classified as toxic or harmful to aquatic organisms.[4][9][10] However, its overall environmental risk is considered low because it is readily biodegradable and is quickly removed from aquatic environments through degradation and volatilization.[4][6] It is not expected to persist in the environment or bioaccumulate significantly in the food chain.[4][6]

Table 3: Environmental Fate and Effects

Parameter	Finding	Reference
Aquatic Toxicity	Toxic to aquatic organisms (LC₅₀/EC₅₀ between 1 and 10 mg/L)	[7]
Biodegradability	Readily biodegradable	[4][7]
Bioaccumulation	Moderate potential; not expected to bioconcentrate significantly	[4][6]

| Mobility in Soil | Expected to have moderate mobility |[\[4\]](#) |

Conclusion

2-Ethylhexyl acrylate is a chemical of significant industrial value, but its utility is matched by a distinct hazard profile that demands respect and meticulous handling. The primary risks—skin and respiratory irritation and skin sensitization—are well-defined. By understanding the toxicological mechanisms and adhering to a control hierarchy that prioritizes engineering solutions and validated protocols, researchers and professionals can effectively mitigate these risks. A culture of safety, grounded in scientific integrity and authoritative knowledge, is the ultimate self-validating system for the responsible use of this important monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]
- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 3. gantrade.com [gantrade.com]
- 4. ashland.com [ashland.com]
- 5. synthomer.com [synthomer.com]
- 6. arkema.com [arkema.com]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. echemi.com [echemi.com]
- 9. ICSC 0478 - 2-ETHYLHEXYL ACRYLATE [chemicalsafety.ilo.org]
- 10. Substance Information - ECHA [echa.europa.eu]
- 11. sibur-int.ru [sibur-int.ru]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2-ETHYLHEXYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 15. osha.gov [osha.gov]
- 16. Mobile [my.chemius.net]
- 17. download.bASF.com [download.bASF.com]
- 18. gjchemical.com [gjchemical.com]
- 19. trc-corp.com [trc-corp.com]
- 20. download.bASF.com [download.bASF.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Health and safety data for 2-Ethylhexyl acrylate monomer]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584767#health-and-safety-data-for-2-ethylhexyl-acrylate-monomer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

